2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phthalazinone moiety. Common reagents used in these reactions include acetic anhydride, cyclopentanone, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
- 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
- 2,1,3-Benzoxadiazole
Uniqueness
Compared to similar compounds, 2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide stands out due to its unique combination of the benzoxazole and phthalazinone moieties
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(13-19-18-11-5-6-12-21(18)30-26-19)24-14-20-16-9-3-4-10-17(16)23(29)27(25-20)15-7-1-2-8-15/h3-6,9-12,15H,1-2,7-8,13-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECDUOFYOBNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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